3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a bromophenyl group and a methoxyphenylmethyl group attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for the treatment of various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar dihydropyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
diethyl 4-(4-bromophenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrNO5/c1-4-31-24(28)21-15-27(14-17-6-12-20(30-3)13-7-17)16-22(25(29)32-5-2)23(21)18-8-10-19(26)11-9-18/h6-13,15-16,23H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCXEULEMVAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OCC)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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